Cas no 167837-57-2 (4-formyl-N-methyl-benzamide)

4-Formyl-N-methyl-benzamide is a versatile aromatic aldehyde derivative with applications in organic synthesis and pharmaceutical research. Its structure features a formyl group at the para position of a benzene ring, coupled with an N-methylamide substituent, making it a valuable intermediate for constructing heterocycles and bioactive molecules. The compound exhibits high reactivity in condensation and nucleophilic addition reactions, enabling efficient derivatization. Its well-defined purity and stability under standard conditions ensure reliable performance in synthetic workflows. Researchers favor this reagent for its compatibility with diverse reaction conditions and its role in producing intermediates for drug discovery and material science applications.
4-formyl-N-methyl-benzamide structure
4-formyl-N-methyl-benzamide structure
Product Name:4-formyl-N-methyl-benzamide
CAS No:167837-57-2
MF:C9H9NO2
MW:163.173262357712
MDL:MFCD09759030
CID:111013
PubChem ID:10487212
Update Time:2025-06-08

4-formyl-N-methyl-benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,4-formyl-N-methyl-
    • 4-(methylcarbamoyl)benzaldehyde
    • 4-Formyl-N-methylbenzamide
    • 4-FORMYL-N-METHYL-BENZAMIDE
    • Benzamide, 4-formyl-N-methyl- (9CI)
    • LS-12436
    • Z235353065
    • D79835
    • SCHEMBL944150
    • A934914
    • SY128194
    • 167837-57-2
    • MFCD09759030
    • PUQLPZUXDZETND-UHFFFAOYSA-N
    • CS-0205621
    • EN300-30424
    • Benzamide, 4-formyl-N-methyl-
    • AKOS006230639
    • DTXSID10440650
    • DB-331777
    • 4-Formyl-N-methyl-benzamide; N-Methyl-4-formylbenzamide
    • ALBB-033068
    • 4-formyl-N-methyl-benzamide
    • MDL: MFCD09759030
    • Inchi: 1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12)
    • InChI Key: PUQLPZUXDZETND-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C=O)=CC=1)NC

Computed Properties

  • Exact Mass: 163.06337
  • Monoisotopic Mass: 163.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 358.9±25.0 °C at 760 mmHg
  • Flash Point: 168.1±23.3 °C
  • PSA: 46.17
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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4-formyl-N-methyl-benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:167837-57-2)4-formyl-N-methyl-benzamide
Order Number:A934914
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:16
Price ($):256.0/898.0
Email:sales@amadischem.com

Additional information on 4-formyl-N-methyl-benzamide

Professional Introduction to 4-Formyl-N-methyl-benzamide (CAS No. 167837-57-2)

4-Formyl-N-methyl-benzamide, with the chemical identifier CAS No. 167837-57-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of a formyl group at the para position relative to the amide moiety enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

The structural and electronic properties of 4-formyl-N-methyl-benzamide make it particularly interesting for medicinal chemists. The formyl group (CHO) is highly electrophilic, facilitating nucleophilic additions and condensation reactions, while the methyl group on the nitrogen atom of the amide provides steric and electronic modulation. These features contribute to its versatility in drug design and development.

In recent years, there has been growing interest in exploring the pharmacological potential of benzamide derivatives. Studies have shown that modifications in the benzamide core can lead to compounds with diverse biological activities. Specifically, 4-formyl-N-methyl-benzamide has been investigated for its potential role in modulating enzyme inhibition and receptor interactions. Its ability to act as a precursor for more complex molecules has made it a focal point in synthetic organic chemistry.

One of the most compelling aspects of 4-formyl-N-methyl-benzamide is its utility in constructing more intricate scaffolds through formylation and condensation reactions. For instance, it can be readily converted into Schiff bases or used in Pechmann condensation reactions to yield coumarin derivatives. These transformations are not only academically intriguing but also hold promise for developing novel therapeutic agents.

The pharmaceutical industry has leveraged the reactivity of CAS No. 167837-57-2 to develop new drugs targeting various diseases. Researchers have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways, such as COX-2 and LOX. Additionally, its structural motif has been incorporated into molecules designed to interact with specific protein targets, demonstrating its importance in rational drug design.

Recent advancements in computational chemistry have further highlighted the significance of 4-formyl-N-methyl-benzamide. Molecular modeling studies have revealed that subtle changes in its structure can significantly alter its binding affinity to biological targets. This has enabled medicinal chemists to optimize lead compounds more efficiently, reducing the time and cost associated with drug discovery.

The synthesis of CAS No. 167837-57-2 itself is an area of active research. Efficient synthetic routes are crucial for large-scale production and further derivatization. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve yields and purity. These innovations ensure that researchers have access to high-quality starting materials for their investigations.

In conclusion, 4-formyl-N-methyl-benzamide (CAS No. 167837-57-2) is a versatile and pharmacologically relevant compound with significant applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological activities and synthetic applications, the importance of this compound is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:167837-57-2)4-formyl-N-methyl-benzamide
A934914
Purity:99%/99%
Quantity:1g/5g
Price ($):256.0/898.0
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